8-(1,4-diazepan-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
8-(1,4-Diazepan-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a compound that belongs to the class of xanthines. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulating effects on the central nervous system. This particular compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, attached to a purine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,4-diazepan-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through an intramolecular asymmetric reductive amination of aminoketones using imine reductase enzymes.
Attachment to the Purine Core: The diazepane ring is then attached to the purine core through a nucleophilic substitution reaction, where the diazepane nitrogen attacks a suitable leaving group on the purine core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the employment of chiral catalysts to ensure enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
8-(1,4-Diazepan-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the diazepane ring or the purine core.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine core or the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Scientific Research Applications
8-(1,4-Diazepan-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(1,4-diazepan-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors in the central nervous system.
Pathways Involved: It modulates neurotransmitter release and receptor activity, leading to its stimulating effects on the central nervous system
Comparison with Similar Compounds
Similar Compounds
Ripasudil: A rho kinase inhibitor used for the treatment of glaucoma and ocular hypertension.
Suvorexant: A dual orexin receptor antagonist used for the treatment of insomnia.
Uniqueness
8-(1,4-Diazepan-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural features, such as the combination of a diazepane ring with a purine core. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
8-(1,4-diazepan-1-yl)-1,3-dimethyl-7H-purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O2/c1-16-9-8(10(19)17(2)12(16)20)14-11(15-9)18-6-3-4-13-5-7-18/h13H,3-7H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWZLNSGAJEJRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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